2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- is an organic compound with a complex structure that includes a six-membered ring, multiple double bonds, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- typically involves the reaction of 2-ethyl-6,6-dimethyl-2-cyclohexen-1-one with butenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2Z)-: This is a geometric isomer with different spatial arrangement of atoms.
2-Buten-1-one, 1-(2-methyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)-: This compound has a similar structure but with a different substituent on the cyclohexene ring.
Uniqueness
The uniqueness of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- lies in its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications that require precise molecular interactions .
Properties
CAS No. |
57934-99-3 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-(2-ethyl-6,6-dimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5,8-9,13H,6-7,10H2,1-4H3/b8-5+ |
InChI Key |
SXTNITQLZBKANA-VMPITWQZSA-N |
Isomeric SMILES |
CCC1=CCCC(C1C(=O)/C=C/C)(C)C |
Canonical SMILES |
CCC1=CCCC(C1C(=O)C=CC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.